10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
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Overview
Description
10-(4-Chlorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound that belongs to the acridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Dioxolo Ring: The dioxolo ring can be formed by reacting the acridine intermediate with a suitable diol under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
10-(4-Chlorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
10-(4-Chlorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-cancer properties due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Biological Research: Used as a fluorescent probe for studying biological molecules and cellular processes.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic applications.
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C22H20ClNO3 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C22H20ClNO3/c1-22(2)9-16-21(17(25)10-22)20(12-3-5-13(23)6-4-12)14-7-18-19(27-11-26-18)8-15(14)24-16/h3-8,20,24H,9-11H2,1-2H3 |
InChI Key |
PWIFEWLCUISRPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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